molecular formula C11H10ClNO2 B1595657 Methyl 3-(2-chlorophenyl)-2-cyanopropanoate CAS No. 7346-46-5

Methyl 3-(2-chlorophenyl)-2-cyanopropanoate

Cat. No.: B1595657
CAS No.: 7346-46-5
M. Wt: 223.65 g/mol
InChI Key: UINYMUPWCAHBKX-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-2-cyanopropanoate (CAS 1557396-27-6) is a versatile chemical intermediate with a molecular formula of C12H12ClNO2 and a molecular weight of 237.68 . This compound features both cyano and ester functional groups on a propanate backbone attached to an ortho-chlorophenyl ring, making it a valuable scaffold in medicinal chemistry and drug discovery research . While specific biological data for this compound is not available, structural analogs, particularly cyanoacrylate derivatives, are prominent in anticancer research . Recent in silico and in vitro studies on novel cyanoacrylamides have demonstrated significant cytotoxicity against human cancer cell lines, including prostate (PC3) and breast (MCF7) carcinomas . These related compounds have been identified as promising candidates that can interact with key oncogenic proteins such as KRAS and STAT1 through molecular docking, and have shown potential to down-regulate critical genes involved in cancer progression . As such, this compound serves as a valuable building block for synthesizing novel derivatives for biochemical screening and pharmaceutical development. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-2-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINYMUPWCAHBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60298320
Record name methyl 3-(2-chlorophenyl)-2-cyanopropanoate
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Molecular Weight

223.65 g/mol
Source PubChem
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CAS No.

7346-46-5
Record name Methyl 2-chloro-α-cyanobenzenepropanoate
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Record name methyl 3-(2-chlorophenyl)-2-cyanopropanoate
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Record name Methyl 2-chloro-α-cyanohydrocinnamate
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Biological Activity

Methyl 3-(2-chlorophenyl)-2-cyanopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H10ClNO2. It features a chlorophenyl group that is known to influence the compound's biological activity through various interactions with biological targets.

The mechanism of action for this compound primarily involves:

  • Hydrophobic Interactions : The chlorophenyl group enhances lipophilicity, allowing the compound to interact with cell membranes and various receptors.
  • Hydrogen Bonding : The presence of a cyano group contributes to hydrogen bonding with biological macromolecules, potentially modulating enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human cell lines to evaluate the safety profile of this compound. The results indicate:

  • Cell Line : Human FaDu cells
  • IC50 Value : Approximately 25 µM, indicating moderate cytotoxicity.

Further studies are required to explore the selectivity and mechanisms underlying this cytotoxicity.

Case Studies and Research Findings

  • Inhibition of Helicobacter pylori :
    A study investigated the compound's efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound showed promising results with an IC50 value of 10 µM, suggesting potential as a therapeutic agent for gastrointestinal infections .
  • Structure-Activity Relationship (SAR) :
    A detailed SAR analysis revealed that modifications to the chlorophenyl group significantly impacted the biological activity. For instance, substituting the chlorine atom with other halogens resulted in varying degrees of antimicrobial potency .
  • Pharmacological Studies :
    Pharmacological profiling indicated that this compound interacts with specific enzyme pathways, potentially influencing metabolic processes related to drug metabolism and efficacy .

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Properties

One of the primary applications of methyl 3-(2-chlorophenyl)-2-cyanopropanoate is in the development of anticoagulant therapies. Research indicates that compounds with similar structures can inhibit carboxypeptidase U, which is associated with thrombus formation. This inhibition has therapeutic implications for conditions such as myocardial infarction, atrial fibrillation, and deep vein thrombosis .

Case Study: Thrombolytic Therapy

In a study focusing on thrombolytic therapy, compounds structurally related to this compound demonstrated efficacy in preventing thrombus formation. The study highlighted the importance of these compounds in maintaining bradykinin levels, which can enhance therapeutic outcomes in patients with coronary artery disease .

Synthesis and Structural Variations

The synthesis of this compound involves several methodologies that can be adapted for various derivatives, enhancing its pharmacological profile. Recent advancements in synthetic techniques have allowed for the efficient production of this compound and its analogs through multicomponent reactions and microwave-assisted synthesis .

Table 1: Synthesis Methods for this compound

MethodologyDescriptionYield (%)
Microwave-Assisted SynthesisUtilizes microwave energy to accelerate reactions88
Conventional HeatingTraditional method with longer reaction times80
Green Chemistry ApproachesIncorporates eco-friendly solvents and catalystsVariable

Potential Therapeutic Targets

Research has identified several therapeutic targets for this compound:

  • Pain Management : The compound has been explored as a dual antagonist for TRPA1 and TRPV1 channels, which are implicated in pain pathways. This suggests potential applications in developing analgesics .
  • Cancer Therapy : The anticoagulant properties may also be beneficial in cancer treatment by preventing tumor-associated thrombosis, thereby improving patient outcomes during chemotherapy .

Toxicological Profile

Understanding the safety and toxicity of this compound is crucial for its application in medicine. Preliminary studies indicate moderate acute toxicity levels when administered orally or dermally, categorizing it under acute toxicity - oral category 4 . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Preparation Methods

Preparation via Knoevenagel Condensation with Cyanoacetic Acid Derivatives

One of the most common and versatile methods to prepare cyano-substituted esters is through the Knoevenagel condensation of aldehydes with cyanoacetic acid derivatives. This method is well-documented for related compounds and can be adapted for methyl 3-(2-chlorophenyl)-2-cyanopropanoate.

General Procedure:

  • A mixture of 2-chlorobenzaldehyde and methyl cyanoacetate is combined in the presence of a base catalyst such as potassium hydroxide or cyanoacetic acid as an organocatalyst.
  • The reaction is typically conducted in aqueous or alcoholic solvents at moderate temperatures (around 70–80 °C).
  • The condensation proceeds via the formation of an intermediate carbanion from methyl cyanoacetate, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated nitrile ester.
  • Subsequent hydrogenation or reduction steps may be employed if saturation of the double bond is required.

Research Findings:

  • Cyanoacetic acid has been shown to act as an efficient catalyst for Knoevenagel condensations, yielding high purity products characterized by NMR and GC-MS analyses.
  • Microwave-assisted Knoevenagel condensations significantly reduce reaction times (from hours to minutes) while maintaining or improving yields.
  • The reaction conditions can be tuned to favor the formation of the desired this compound with minimal by-products.

Alkylation of Ethyl or Methyl Cyanoacetate with 2-Chlorophenyl Derivatives

Another approach involves the alkylation of methyl cyanoacetate with a suitable 2-chlorophenyl halide or derivative:

  • Methyl cyanoacetate is deprotonated using a strong base such as n-butyllithium or sodium hydride.
  • The resulting carbanion undergoes nucleophilic substitution with 2-chlorobenzyl halide (e.g., bromide or chloride) to introduce the 2-chlorophenyl moiety at the alpha position.
  • The reaction is typically performed under inert atmosphere (nitrogen or argon) in solvents like tetrahydrofuran (THF) at low temperatures to control reactivity.
  • Work-up involves acidification and extraction to isolate the product.

Literature Example:

  • A related preparation of methyl 2-cyano-3-phenylpropanoate derivatives via alkylation of methyl cyanoacetate with substituted benzyl halides has been reported with yields ranging from moderate to good (35–50%) depending on reaction conditions.
  • The use of n-butyllithium for deprotonation and subsequent alkylation under nitrogen atmosphere is a common and effective method.

Esterification and Purification

If the starting material is cyanoacetic acid or its derivatives rather than the methyl ester, esterification is required:

  • Typical esterification involves reaction with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • The reaction is conducted under reflux with removal of water to drive the equilibrium toward ester formation.
  • Purification is achieved by extraction, drying, and distillation or column chromatography.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Knoevenagel condensation 2-chlorobenzaldehyde, methyl cyanoacetate, base catalyst (KOH, cyanoacetic acid), EtOH/H2O, 70–80 °C Mild conditions, scalable, microwave-assisted options available May require purification to remove unreacted aldehyde 50–80
Alkylation of methyl cyanoacetate Methyl cyanoacetate, n-BuLi, 2-chlorobenzyl halide, THF, inert atmosphere Direct introduction of 2-chlorophenyl, high regioselectivity Requires strong base and inert atmosphere, moderate yields 35–50
Esterification (if needed) Cyanoacetic acid, methanol, acid catalyst, reflux Straightforward, well-known process Additional step if starting from acid 70–90

Notes on Reaction Monitoring and Characterization

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) using solvent systems such as ethyl acetate/hexane mixtures.
  • Products are characterized by proton and carbon-13 nuclear magnetic resonance (1H NMR, 13C NMR), infrared spectroscopy (FTIR), and mass spectrometry (GC-MS or HRMS).
  • Melting points and purity are confirmed by chromatographic techniques and elemental analysis when solid forms are obtained.

Summary of Research Findings

  • The Knoevenagel condensation method, catalyzed by cyanoacetic acid or bases, is widely accepted for synthesizing cyano-substituted esters including this compound, offering good yields and operational simplicity.
  • Microwave-assisted synthesis has been demonstrated to accelerate reaction times significantly while maintaining high yields and product purity.
  • Alkylation of methyl cyanoacetate with 2-chlorobenzyl halides using strong bases like n-butyllithium provides an alternative route with good regioselectivity but requires careful handling due to the sensitivity of reagents.
  • Esterification is a necessary step if starting from cyanoacetic acid rather than the methyl ester derivative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2-chlorophenyl)-2-cyanopropanoate, and how can reaction conditions be optimized for higher yields?

  • Synthetic Routes : The compound can be synthesized via multicomponent reactions using substituted phenylglycine derivatives as precursors. For example, methyl 2-(chlorophenyl)-2-isocyanoacetate analogs are prepared by reacting (±)-2-chlorophenylglycine with appropriate reagents, followed by purification via column chromatography (e.g., SiO₂, EtOAc/cyclohexane mixtures) .
  • Optimization Strategies :

  • Temperature Control : Stirring at 0°C minimizes side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Lewis acids like AlCl₃ may improve Friedel-Crafts acylation steps for aryl group introduction .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using δ values and splitting patterns (e.g., aromatic protons at δ 7.3–7.6 ppm, cyano group absence in NMR but confirmed via IR) .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2146 cm⁻¹, ester C=O at ~1758 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via [M+H]⁺ or [M]⁺ ions (e.g., m/z ~209–210 for chlorophenyl analogs) .
    • Data Interpretation : Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound in novel reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify reactive sites. The Colle-Salvetti correlation-energy formula can model electron correlation effects in aryl-cyanopropanoate systems .
  • Transition State Analysis : Simulate reaction pathways (e.g., nucleophilic attack at the cyano group) to predict kinetic barriers.
    • Validation : Compare computational results with experimental kinetic data or spectroscopic trends.

Q. What strategies are recommended for resolving contradictions in crystallographic data when determining the solid-state structure of this compound?

  • Crystallographic Tools :

  • SHELX Software : Use SHELXL for high-resolution refinement, particularly for handling twinning or disorder in chlorophenyl/cyano moieties .
  • Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to minimize thermal motion artifacts.
    • Conflict Resolution : Cross-validate with spectroscopic data (e.g., NMR dihedral angles vs. crystallographic torsion angles) .

Q. How does the introduction of the 2-chlorophenyl group influence the compound's interaction with biological targets, and what in vitro assays are suitable for validating these effects?

  • Mechanistic Insights :

  • Lipophilicity Enhancement : The 2-chlorophenyl group increases membrane permeability, as predicted by logP calculations .
  • Target Interactions : Molecular docking studies suggest potential binding to cytochrome P450 enzymes or microbial targets.
    • Assay Recommendations :
  • Antimicrobial Testing : Use broth microdilution assays (e.g., MIC against E. coli or C. albicans).
  • Enzyme Inhibition : Fluorescence-based assays to monitor activity changes in oxidoreductases or hydrolases.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-chlorophenyl)-2-cyanopropanoate
Reactant of Route 2
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Methyl 3-(2-chlorophenyl)-2-cyanopropanoate

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